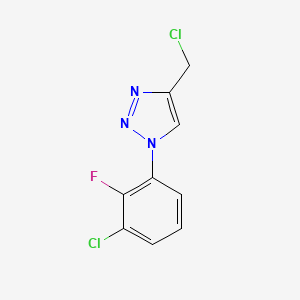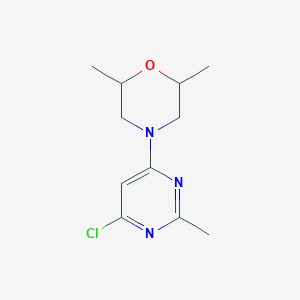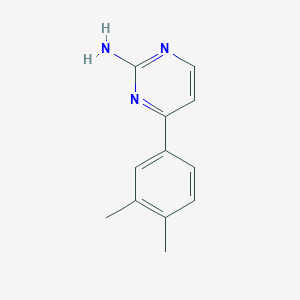
(2-Fluoro-4-(pyrimidin-5-yl)phenyl)methanamine
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
- A study focused on the synthesis of derivatives related to (2-Fluoro-4-(pyrimidin-5-yl)phenyl)methanamine for biological applications. One particular research synthesized a series of pyrimidine derivatives linked with morpholinophenyl derivatives, exploring their larvicidal activity. Compounds exhibited significant activity against larvae, highlighting the potential of such derivatives in developing bioactive molecules with specific biological properties (Gorle et al., 2016).
Antitumor Applications
- Another research avenue explores the compound's role as an intermediate in antitumor drugs. The synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, a crucial intermediate in many antitumor drugs, underscores the compound's significance in medicinal chemistry, particularly in small molecular inhibitors targeting cancer (Gan et al., 2021).
Drug Development
- In drug development, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as biased agonists of serotonin 5-HT1A receptors, showcasing potential as antidepressant drug candidates. This research signifies the exploration of derivatives for psychiatric disorder treatments, demonstrating the chemical's versatility in developing new therapeutics (Sniecikowska et al., 2019).
Material Science and Chemistry
- The compound's relevance extends to material science and chemistry, where its derivatives are synthesized for specific applications. For instance, synthesis and characterization studies on pyrimidine derivatives for electronic materials highlight the compound's utility in creating advanced materials with potential electronic applications (Guo-hua, 2010).
Analytical and Physical Chemistry
- Research in analytical and physical chemistry involves studying the dissociation constants and thermodynamic parameters of pyrimidine derivatives. Such studies are pivotal for understanding the physical and chemical properties of these compounds, aiding in the development of various applications, including sensors and diagnostic tools (Bhesaniya & Baluja, 2014).
Mechanism of Action
Target of Action
Many compounds that contain a pyrimidine ring, like (2-Fluoro-4-(pyrimidin-5-yl)phenyl)methanamine, are known to interact with various enzymes and receptors in the body . The specific targets would depend on the exact structure of the compound and its physicochemical properties.
Mode of Action
The compound could interact with its targets by binding to them, which could inhibit or enhance the target’s activity. This could lead to changes in cellular processes .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the pathway’s activity .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound would depend on its chemical structure. For example, its absorption could be influenced by its solubility, and its distribution could be affected by its size and charge .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific processes and pathways it affects. For example, if it inhibits a key enzyme in a metabolic pathway, it could lead to a decrease in the production of certain metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
(2-Fluoro-4-(pyrimidin-5-yl)phenyl)methanamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways. For instance, it can act as a substrate or inhibitor for certain enzymes, thereby influencing their activity. The interactions between this compound and enzymes are often mediated through binding to the active site or allosteric sites, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways by interacting with receptor proteins on the cell surface, leading to downstream effects on gene expression and metabolic processes . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as proteins and nucleic acids. This compound can bind to specific sites on proteins, leading to changes in their conformation and activity. Additionally, this compound can act as an enzyme inhibitor or activator, depending on the context, by interacting with the enzyme’s active site or allosteric sites . These interactions can result in changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that regulate gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and efficacy. Studies have shown that this compound remains relatively stable under controlled laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s effects become pronounced only above a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, this compound can act as a substrate for certain enzymes, leading to the production of specific metabolites . Additionally, it can affect the levels of metabolites by inhibiting or activating enzymes that regulate their synthesis or degradation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to specific cellular compartments or organelles . These interactions can influence the compound’s localization and accumulation within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes and energy production.
Properties
IUPAC Name |
(2-fluoro-4-pyrimidin-5-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-11-3-8(1-2-9(11)4-13)10-5-14-7-15-6-10/h1-3,5-7H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKFPTZUTDPVOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CN=C2)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467425.png)



![N-[2-(methylamino)propyl]cyclopropanamine](/img/structure/B1467431.png)
![1-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-2-ol](/img/structure/B1467434.png)
![[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467437.png)
![N-[(3,5-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1467439.png)


![4-(chloromethyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467444.png)
![4-(chloromethyl)-1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B1467445.png)

![[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467447.png)
